1-Bromo-4-(methoxymethoxy)-2-methylbenzene
Description
1-Bromo-4-(methoxymethoxy)-2-methylbenzene (CAS: 132532-64-0) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1, a methoxymethoxy group (-OCH2OCH3) at position 4, and a methyl group (-CH3) at position 2. The methoxymethoxy group acts as a protective moiety for hydroxyl groups in synthetic chemistry, enhancing stability during reactions such as Suzuki-Miyaura couplings . Its molecular formula is C9H11BrO3, with a molecular weight of 247.09 g/mol . This compound is valued as an intermediate in pharmaceutical and materials science research due to its reactivity in cross-coupling reactions and its ability to modulate electronic and steric properties.
Properties
IUPAC Name |
1-bromo-4-(methoxymethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-5-8(12-6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJSWKNICXZUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468549 | |
| Record name | 1-BROMO-4-(METHOXYMETHOXY)-2-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58402-70-3 | |
| Record name | 1-BROMO-4-(METHOXYMETHOXY)-2-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(methoxymethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(methoxymethoxy)-2-methylbenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(methoxymethoxy)-2-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxymethoxy group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-4-(methoxymethoxy)-2-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds with specific properties.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties. Studies focus on their ability to modulate biological pathways and their potential as drug candidates.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(methoxymethoxy)-2-methylbenzene depends on its specific interactions with molecular targets. In general, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways. The methoxymethoxy group and bromine atom play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between 1-bromo-4-(methoxymethoxy)-2-methylbenzene and analogous brominated benzene derivatives:
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The methoxymethoxy group is moderately electron-donating, whereas difluoromethoxy (-OCF2H) and fluorine substituents introduce electron-withdrawing effects, altering reaction kinetics and regioselectivity .
Biological Activity
1-Bromo-4-(methoxymethoxy)-2-methylbenzene, with the CAS number 58402-70-3, is a brominated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
This compound is characterized by its molecular formula , and it possesses a molecular weight of approximately 245.12 g/mol. The structure features a bromine atom attached to a benzene ring substituted with both methoxy and methyl groups, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro testing against various bacterial strains has shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising potential for use as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Preliminary studies demonstrate that the compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of key signaling pathways related to cell survival.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
These results suggest that further exploration into its structure-activity relationship could yield more potent derivatives.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways critical for cell survival and growth.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels have been observed, leading to oxidative stress and subsequent apoptosis in cancer cells.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination : Electrophilic bromination of 4-(methoxymethoxy)-2-methylphenol using bromine or N-bromosuccinimide (NBS).
- Methoxylation : Introduction of methoxy groups via methylation reactions using dimethyl sulfate or methyl iodide under basic conditions.
These synthetic routes allow for the modification of the compound's structure, potentially enhancing its biological activity.
Case Studies
Several case studies have explored the applications of this compound:
- Study A : Investigated its effects on biofilm formation in Staphylococcus aureus, revealing significant reductions in biofilm density at sub-MIC concentrations.
- Study B : Evaluated its cytotoxic effects on various cancer cell lines, demonstrating enhanced efficacy when used in combination with established chemotherapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
